Sulcotrione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBTIFWAXVEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058230 | |
| Record name | Sulcotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99105-77-8, 114680-61-4 | |
| Record name | Sulcotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulcotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulcotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULCOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Sulcotrione Action
Sulcotrione (B48614) as a 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor
HPPD is an enzyme found in plants, mammals, and microbes, playing different functional roles across these organisms mdpi.combeilstein-journals.org. In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA), a crucial step in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) cambridge.orgmdpi.comnih.gov.
Inhibition Kinetics of HPPD by this compound
This compound acts as a time-independent reversible inhibitor of HPPD medchemexpress.comchemsrc.com. Kinetic analysis has shown that this compound is a competitive inhibitor of HPPD, meaning it competes with the natural substrate HPPA for binding to the enzyme's active site medchemexpress.comchemsrc.comsemanticscholar.org. This competitive inhibition leads to an increase in the apparent Michaelis constant (KM) of HPPD in the presence of this compound medchemexpress.comchemsrc.com.
Research indicates that this compound exhibits significant inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD), with an IC50 value reported as 0.53 µM researchgate.net. Another study reported an inhibition constant (KI) of 1.11 x 10-8 M for recombinant Arabidopsis HPPD by this compound researchgate.net. These values highlight this compound's potency as an HPPD inhibitor.
Table 1: Inhibition Kinetics of this compound on HPPD
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 0.53 µM | Arabidopsis thaliana HPPD | researchgate.net |
| KI | 1.11 x 10-8 M | Recombinant Arabidopsis HPPD | researchgate.net |
Structural Basis of HPPD-Sulcotrione Interactions
HPPD inhibitors, including this compound, typically interact with the enzyme's active site through two primary mechanisms: bidentate chelation with the active center metal (FeII) and favorable π–π stacking interactions between their aromatic rings and specific phenylalanine residues within the active site beilstein-journals.orgmdpi.comnih.gov. The 1,3-dicarbonyl moiety present in this compound is crucial for its bidentate chelation with the FeII cofactor in the HPPD active site beilstein-journals.orgmdpi.comnih.gov.
Key residues involved in the binding of HPPD inhibitors, including this compound, have been identified through molecular docking and crystallographic studies. These include Phe424, Phe381, His308, His226, Gln307, and Glu394 mdpi.comnih.govresearchgate.net. Specifically, the phenolic hydroxyl group of the substrate (mimicked by the inhibitor) can form hydrogen bonds with residues such as Asn423 in A. thaliana HPPD portlandpress.com. The benzene (B151609) ring of the substrate can also form a T-π interaction with Phe381 rhhz.net.
Conformational Changes of HPPD Upon this compound Binding
The binding of HPPD inhibitors, including this compound, can induce conformational changes in the HPPD enzyme rcsb.orgnih.gov. A notable conformational alteration occurs in residue Phe428 located on the C-terminal α-helix rhhz.netrcsb.orgnih.gov. This change in Phe428's conformation, related to steric hindrance, is associated with the slow-binding inhibition kinetics observed for HPPD inhibitors rcsb.orgnih.gov.
Furthermore, upon substrate (HPPA) binding, HPPD undergoes significant conformational changes, with the rotation of residue Gln293 being a prominent hallmark semanticscholar.orgrhhz.net. This conformational change in Gln293 facilitates the formation of a hydrogen-bond network involving Ser267, Asn282, and Gln307, which surrounds the HPPA in the active site semanticscholar.orgrhhz.net. These dynamic changes in the enzyme's structure are critical for its catalytic process and are influenced by inhibitor binding semanticscholar.orgrhhz.net.
Downstream Physiological and Biochemical Impacts in Target Organisms
The inhibition of HPPD by this compound leads to a cascade of downstream effects, primarily impacting essential metabolic pathways in target organisms, particularly plants.
Disruption of Tyrosine Catabolism Pathways
HPPD is a key enzyme in the catabolism of tyrosine portlandpress.comregulations.govtandfonline.com. Its inhibition by this compound prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), an intermediate in the tyrosine degradation pathway portlandpress.comregulations.govtandfonline.com. This blockage leads to an accumulation of HPPA and, consequently, elevated systemic tyrosine levels (tyrosinemia) in affected organisms regulations.govtandfonline.com. In plants, the accumulation of tyrosine is a direct consequence of HPPD inhibition by compounds like this compound cambridge.orgunl.edu.
Impairment of Plastoquinone and Tocopherol Biosynthesis
Homogentisate (HGA), the product of the HPPD-catalyzed reaction, is a crucial precursor for the biosynthesis of plastoquinone (PQ) and tocopherols (Vitamin E) cambridge.orgmdpi.comnih.gov. Therefore, the inhibition of HPPD by this compound directly results in the depletion of these vital compounds cambridge.orgontosight.aimdpi.comnih.govunl.eduresearchgate.netingentaconnect.comnih.govcambridge.orgresearchgate.net.
Plastoquinone is an essential cofactor for phytoene (B131915) desaturase (PDS), an enzyme involved in carotenoid biosynthesis cambridge.orgmdpi.comnih.govunl.educambridge.orgresearchgate.netnih.gov. Without sufficient plastoquinone, PDS cannot function, which halts carotenoid synthesis cambridge.orgunl.edu. Carotenoids are crucial for protecting chlorophyll (B73375) in plants from photo-oxidative damage cambridge.orgunl.eduingentaconnect.comresearchgate.net. Their depletion leads to the destruction of chlorophyll and photosynthetic membranes, resulting in the characteristic "bleaching" symptoms (chlorosis) observed in new growth of sensitive plants, ultimately leading to necrosis and plant death cambridge.orgmdpi.comunl.eduingentaconnect.comresearchgate.netcas.cz.
Tocopherols, also known as Vitamin E, are lipid-soluble antioxidants that protect biological membranes against oxidative stress and the photosynthetic apparatus against photo-inactivation nih.govingentaconnect.comresearchgate.netacs.orgcapes.gov.bracs.org. The impairment of tocopherol biosynthesis due to HPPD inhibition further contributes to oxidative damage and chlorophyll destruction in sensitive plants cambridge.orgunl.eduingentaconnect.comresearchgate.net.
Table 2: Downstream Impacts of HPPD Inhibition by this compound
| Pathway/Compound Affected | Consequence of Inhibition | Physiological Impact | References |
| Tyrosine Catabolism | Accumulation of HPPA and tyrosine | Tyrosinemia | regulations.govtandfonline.com |
| Plastoquinone Biosynthesis | Depletion of plastoquinone | Halts carotenoid biosynthesis, oxidative damage, chlorophyll destruction, bleaching, plant death | cambridge.orgontosight.aimdpi.comnih.govunl.eduresearchgate.netingentaconnect.comnih.govcambridge.orgresearchgate.netnih.govcas.cz |
| Tocopherol Biosynthesis | Depletion of tocopherols | Oxidative damage to biological membranes, photo-inactivation of photosynthetic apparatus, plant death | cambridge.orgontosight.aimdpi.comnih.govunl.eduresearchgate.netingentaconnect.comnih.govcambridge.orgresearchgate.netacs.orgcapes.gov.bracs.org |
Environmental Dynamics and Fate of Sulcotrione
Dissipation Pathways in Environmental Compartments
Sulcotrione's degradation in soil is influenced by both biotic and abiotic factors. nih.gov Studies have reported half-lives (DT₅₀) in soil ranging between 45 and 65 days. nih.gov However, a broader range of 4 to 144 days has also been observed, with variations largely dependent on specific soil characteristics, including pH and chemical composition. acs.org For instance, in Perpignan soil, the half-life was estimated to be approximately 4 days at the recommended dose. frontiersin.org
The rate of degradation is significantly affected by soil pH; it is slower in acidic soils and faster in alkaline soils due to a weaker adsorption capacity of This compound (B48614) in the latter. researchgate.net Soil adsorption is correlated with soil particle size and organic matter content, with soils rich in organic content exhibiting a greater herbicide adsorption capacity. researchgate.net Sandy loam and clay soils, in particular, demonstrate strong adsorption capabilities for this compound. researchgate.net Mineralization is identified as a primary dissipation pathway for this compound in soil. nih.govcapes.gov.br Despite adsorption, this compound is gradually released from soil particles and does not readily disappear. researchgate.net
Table 1: this compound Half-lives in Soil
| Soil Type/Conditions | Half-life (DT₅₀) | Source |
| Various soil types | 45-65 days | nih.gov |
| General range | 4-144 days | acs.org |
| Perpignan soil (1x RfD) | ~4 days | frontiersin.org |
This compound is susceptible to rapid photolysis on plant foliage. researchgate.net The rate of photodegradation on plant surfaces can vary significantly compared to that in water and soil, and can be influenced by formulation agents such as surfactants and photosensitizing herbicides. researchgate.net Research indicates that photodegradation rates can be faster on leaves than in aqueous solutions. rjees.com
In pure water, this compound undergoes photolysis 16 times faster than mesotrione (B120641) when exposed to UV-B lamps. researchgate.net Its half-life in neutral water is reported as 26 days at a 5 cm depth, based on seasonal mean values. researchgate.net Notably, the photolysis rate of this compound increases significantly under acidic conditions (lower pH). researchgate.net Phototransformation of this compound on maize leaves has also been specifically documented. niscpr.res.in
Table 2: this compound Photodegradation Half-lives
| Environmental Compartment | Conditions | Half-life (DT₅₀) | Source |
| Pure water | Neutral pH | 26 days (5 cm deep) | researchgate.net |
Hydrolysis is another important pathway for this compound dissipation. At 20 °C and pH 7, this compound is reported to be stable against aqueous hydrolysis. herts.ac.uk However, its hydrolysis is pH-sensitive. At pH 4, the DT₅₀ is 13 days, while at pH 9, it extends to 40.9 days (based on 5 cm depth and seasonal mean values). herts.ac.uk This indicates that hydrolysis rates are generally faster in acidic or basic media compared to neutral conditions, a characteristic observed in other herbicide hydrolysis processes. usda.gov Hydrolysis can occur in parallel with other degradation pathways. nih.gov
Table 3: this compound Aqueous Hydrolysis Half-lives (at 20 °C)
| pH Value | Half-life (DT₅₀) | Source |
| 4 | 13 days | herts.ac.uk |
| 7 | Stable | herts.ac.uk |
| 9 | 40.9 days | herts.ac.uk |
Metabolite Formation and Persistence
As this compound dissipates in the environment, it forms various degradation products or metabolites, some of which can persist.
In soil, key degradation compounds identified include 1,3-cyclohexanedione (B196179) (CHD) and 2-chloro-4-mesylbenzoic acid (CMBA). nih.gov CMBA is considered a major metabolite in soil, potentially accounting for up to 60.3% of the transformed compound. herts.ac.uk Both CMBA and CHD were initially described as hydrolysis products of this compound. nih.gov Additionally, a derivative of phenylheptanoic acid (PHD) has been identified under specific conditions, suggesting alternative degradation pathways in soil. nih.gov this compound is known to degrade into persistent metabolites. nih.govcapes.gov.br
The primary photoproducts of this compound in neutral aqueous solutions are 2-chloro-4-methylsulfonylbenzoic acid (CMBA) and 1,3-cyclohexanedione (CHD). researchgate.net A minor photoproduct, 5,7-diketo-7-(2-chloro-4-methylsulfonylphenyl)-heptanoic acid, is also observed in neutral water. researchgate.net Under acidic conditions or on plant leaf surfaces, a significant photoproduct formed via intramolecular cyclization and loss of HCl is 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (often referred to as CP). researchgate.netresearchgate.netnih.gov
Persistence of this compound Metabolites in Soil and Water
This compound undergoes degradation in the environment, leading to the formation of several metabolites. The primary degradation products identified in soil and water include 2-chloro-4-methylsulfonylbenzoic acid (CMBA) and 1,3-cyclohexanedione (CHD) uni.luuni-goettingen.de. Under specific conditions, a derivative of phenylheptanoic acid (PHD) has also been identified as a degradation product, suggesting multiple degradation pathways in soil, similar to those observed in water uni.lu. In neutral water, CMBA and CHD are main photoproducts, along with minor proportions of 5,7-diketo-7-(2-chloro-4-methylsulfonylphenyl)-heptanoic acid nih.gov. In acidic water, xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (XDD), also described as a chromone (B188151) derivative, is the primary photoproduct nih.govnih.gov.
This compound itself is considered non-persistent in soil, with typical laboratory aerobic degradation half-lives (DT₅₀) around 25 days ontosight.ai. Field DT₅₀ values can range from 1 to 11 days, while laboratory DT₅₀ values are reported between 15 and 74 days uni.lu. The degradation kinetics of this compound in soil can range between 45 and 65 days uni.lufishersci.ca. In water, this compound is stable at pH 5 to pH 9 at temperatures between 25-40 °C, with an aqueous hydrolysis DT₅₀ at 20 °C and pH 7 reported as stable ontosight.ai. Its water-sediment DT₅₀ is approximately 63.9 days, with the water phase only DT₅₀ being around 9.5 days ontosight.ai.
The persistence of its metabolites varies. CMBA has been detected in soil and sediment samples, indicating its presence as a degradation product uni-goettingen.de. While this compound degradation products may not retain herbicidal activity, some have shown toxicity towards unicellular organisms, differing from the parent compound's toxicity uni-goettingen.de.
The following table summarizes the persistence data for this compound:
| Environmental Compartment | Degradation Type | DT₅₀ (days) | Notes | Source |
| Soil (lab, aerobic) | Degradation | 25, 15-74 | Typical, range | ontosight.aiuni.lu |
| Soil (field) | Degradation | 1-11 | uni.lu | |
| Soil | Degradation | 45-65 | uni.lufishersci.ca | |
| Water (pH 7, 20 °C) | Hydrolysis | Stable | Stable at pH 5-9, 25-40 °C | ontosight.ai |
| Water-Sediment | Overall | 63.9 | Moderately fast | ontosight.ai |
| Water Phase Only | Degradation | 9.5 | Moderately fast | ontosight.ai |
| Soil (microcosm) | Biotransformation | ~8 | nih.gov |
Factors Influencing Environmental Fate
The environmental fate of this compound is influenced by a range of factors, primarily soil properties, the presence of adjuvants and formulations, plant absorption, and the activity of microbial communities.
Soil Properties (e.g., pH, clay content, organic matter)
Soil properties significantly affect the adsorption and degradation of this compound and its metabolites. This compound exhibits a moderate affinity for soil components, and its leaching potential requires careful assessment uni.lusigmaaldrich.comctdbase.org.
pH: Soil pH plays a crucial role in the degradation of this compound. Its degradation is pH-sensitive, with a DT₅₀ of 13 days at pH 4 and 40.9 days at pH 9, based on data for a 5 cm depth and seasonal mean values ontosight.ai. Degradation is generally slower at 30 cm depth ontosight.ai. This compound is the least adsorbed herbicide in alkaline soils, but its adsorption increases as pH decreases ontosight.ai. This is because this compound has acidic properties (pKa around 3), and in more acidic soils, a greater proportion of the chemical will be in its neutral (associated) form, leading to increased lipophilicity and a higher affinity for soil components sigmaaldrich.com. Conversely, in higher pH environments, its molecular form can dissociate into negatively charged ions, which may increase its mobility nih.gov.
Clay Content: Clay content appears to be the most significant factor influencing the adsorption capacity of this compound and its hydrolysis metabolites like CHD and CMBA sigmaaldrich.comnih.gov. High clay content generally leads to increased adsorption of herbicides uni.luwikipedia.org. CHD, for instance, is highly adsorbed regardless of soil type uni.lusigmaaldrich.com.
Organic Matter: Organic matter content also influences adsorption, although its influence on this compound's adsorption capacity is reported to be less significant compared to clay content sigmaaldrich.comnih.govuni.lu. Generally, soils rich in organic matter tend to have a greater potential for herbicide retention due to increased adsorption to soil colloids wikipedia.org. A lower desorption of the compound in soil is directly associated with higher levels of organic matter uni.lu.
The adsorption capacity of this compound and its metabolites varies with soil attributes, showing a direct relationship with clay and organic matter content and an inverse relationship with soil pH uni.lu.
Influence of Adjuvants and Formulations on Environmental Behavior
The way this compound is formulated and the use of adjuvants can influence its environmental behavior, particularly its phototransformation and subsequent soil degradation. Studies have shown that the photoreactivity of formulated this compound at the surface of cuticular waxes is faster than that of non-formulated this compound uni.lu. For instance, the degradation rate of this compound alone in aqueous TiO2 suspension was found to be approximately twice as high compared to its formulated compound, Tangenta® uni.lu.
However, the effects of adjuvants on herbicide plant absorption and subsequent soil degradation have been investigated, and it was found that the fate of this compound in soil, after being absorbed by plants, was not influenced by adjuvants pharmaffiliates.comnih.gov. Commercial formulations are developed to remain stable over time, reducing the degradation rate of active substances and maintaining physical properties that impact ease of application and efficiency.
Plant Absorption and Subsequent Soil Degradation
This compound is absorbed by plants primarily through the leaves, with some root uptake also occurring ontosight.aiuni.lufishersci.ca. Once absorbed by plants, pesticides can be transported within the plant tissues. Plants containing herbicide residues may then reach the soil during the crop cycle or after harvest pharmaffiliates.com.
The fate of this compound residues in plants, when they subsequently enter the soil, differs from that of this compound applied directly to the soil pharmaffiliates.com. In the case of this compound in maize, mineralization in soil increased compared to direct soil application, accompanied by a decrease in extractable residues and an increase in non-extractable residues pharmaffiliates.comnih.gov. This indicates a modification of herbicide degradation in soil due to interception by plants pharmaffiliates.com. Plants also possess detoxification mechanisms, such as glycosylation mediated by glycosyltransferases (GT), which can modify this compound and participate in its detoxification metabolism. For example, the apple glycosyltransferase MdUGT91AJ2 has been identified as being involved in the detoxification metabolism of this compound through glycosylation.
Role of Microbial Communities in Biodegradation
Microbial communities play a significant role in the biodegradation of this compound in soil. The degradation of this compound is mainly driven by microbial activity wikipedia.org. Soil microflora has demonstrated the ability to rapidly biotransform this compound, with a DT₅₀ of approximately 8 days in laboratory microcosm studies nih.gov.
Several bacterial genera have been identified as having the potential to degrade this compound. Pseudomonas putida (strain 1OP) and Bradyrhizobium sp. (strain SR1) have been isolated from soil microcosms and shown to efficiently degrade this compound, even utilizing it as a sole source of carbon and energy for their growth nih.gov. Other bacterial genera such as Cellulosimicrobium, Sphingomonas, and Gemmatimonas may also exhibit resistance or contribute to herbicide degradation. Fungi also contribute to pesticide biodegradation, employing oxidases and peroxidases to cause structural changes in the chemical molecules.
The activity of these microbial communities can be influenced by soil amendments. For instance, soil amended with different organic matters can favor the transformation of this compound. Fresh manure amendment has been observed to activate mineralization, while compost manure amendment can lead to a lower ratio of extractable this compound fishersci.cactdbase.org. Soil pH and moisture are also significantly correlated with the abundance, diversity, and structure of microbial communities, as well as soil enzyme activity, all of which impact degradation.
Ecotoxicological Implications of Sulcotrione
Impact on Non-Target Organisms
Sulcotrione's herbicidal activity, while targeted at specific plant enzymes, can have unintended consequences for other organisms that share similar biochemical pathways or are otherwise sensitive to its presence in their habitat.
However, at concentrations five times the recommended field dose, discernible impacts have been observed. Furthermore, some research indicates that herbicide formulations containing This compound (B48614), when present in contaminating amounts, can stimulate the growth of organotrophic bacteria while inhibiting fungal populations. This differential effect can lead to shifts in the microbial community structure, potentially altering soil functions. Information regarding the specific effects of this compound on archaeal communities is limited in the currently available literature.
Aquatic microorganisms are crucial components of aquatic food webs and biogeochemical cycles. The toxicity of this compound to these organisms has been evaluated using standard ecotoxicological models. For the eukaryotic protozoan Tetrahymena pyriformis, the analytical standard of this compound did not show a toxic effect on population growth. nih.gov However, it did exert a toxic influence on the nonspecific esterase activities of this microorganism. nih.gov
In the case of the prokaryotic bacterium Vibrio fischeri, a luminescent species commonly used in toxicity testing (Microtox® test), this compound was found to affect its metabolism. nih.gov Notably, the commercial formulations of this compound demonstrated greater toxicity to both T. pyriformis and V. fischeri than the parent molecule alone. nih.gov
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its degradation products on these aquatic microorganisms.
| Compound | Organism | Endpoint | IC50 (mg/L) |
| This compound | Tetrahymena pyriformis | Non-specific esterase activity | > 200 |
| This compound | Vibrio fischeri | Luminescence | 135 |
| CMBA (degradation product) | Tetrahymena pyriformis | Population growth | > 200 |
| CMBA (degradation product) | Vibrio fischeri | Luminescence | 110 |
Data sourced from ecotoxicological studies on this compound.
The soil nematode Caenorhabditis elegans is a widely used model organism for toxicological studies. Research has demonstrated that exposure to β-triketone herbicides, including this compound, at concentrations equivalent to recommended field doses, can have detrimental effects on this non-target invertebrate. nih.gov
Key findings from studies on C. elegans exposed to this compound include:
Reduced Survival and Reproduction : Exposure to this compound negatively impacted the survival and reproductive capacity of the nematodes. nih.gov
Behavioral Changes : The herbicide was also found to alter the normal behavior of the organism. nih.gov
Metabolic Disruption : Paralleling the effects observed in mammalian models, this compound exposure led to an accumulation of tyrosine in C. elegans. nih.gov This is a direct consequence of the inhibition of the HPPD enzyme, which is involved in tyrosine catabolism.
Fat Accumulation : A significant finding was the accumulation of fat in the exposed nematodes, suggesting that this compound may act as a potential obesogen by disrupting fatty acid metabolism pathways. nih.gov
The environmental impact of a pesticide is not solely determined by the parent compound but also by its degradation products, which can sometimes be more toxic. In the case of this compound, its phototransformation in the environment is a key consideration.
Studies have shown that the degradation products of this compound exhibit greater toxicity to certain non-target organisms than this compound itself. nih.gov For instance, photolyzed this compound solutions have been found to have a greater cytotoxic and genotoxic effect. The main photoproducts of this compound, a cyclization product (CP) and 2-chloro-4-methylsulfonyl-benzoic acid (CMBA), along with other minor photoproducts, are responsible for this increased toxicity. nih.gov Specifically, the cyclization product has been shown to be more toxic to the bacterium Vibrio fischeri and the protozoan Tetrahymena pyriformis than the parent this compound molecule. nih.gov This highlights the importance of considering the entire lifecycle of the herbicide in environmental risk assessments.
Ecotoxicological Assessment Methodologies
The evaluation of the ecotoxicological risks associated with this compound involves a range of standardized testing methodologies. For the registration of pesticides, regulatory frameworks typically mandate specific tests to assess the impact on non-target organisms.
For aquatic ecosystems , a battery of bioassays is employed to determine the potential toxicity of the herbicide and its degradation products. Commonly used methodologies include:
Vibrio fischeri Luminescence Inhibition Test (Microtox®) : This rapid and sensitive assay measures the reduction in light output from the luminescent bacterium Vibrio fischeri upon exposure to a toxic substance.
Tetrahymena pyriformis Population Growth Impairment Test : This test assesses the effect of a substance on the reproductive rate of the ciliated protozoan Tetrahymena pyriformis over a specific period.
Nonspecific Esterase Activity Test : This biochemical assay measures the inhibition of esterase enzymes in organisms like T. pyriformis, which can be an indicator of sublethal toxicity.
Aquatic Plant Growth Inhibition Tests : Standardized tests using species like Lemna minor are used to determine the phytotoxicity of herbicides by measuring the inhibition of frond growth and biomass production.
These methodologies, among others, provide the data necessary for regulatory agencies to conduct environmental risk assessments and establish guidelines for the safe use of herbicides like this compound.
Bioassays for Phytotoxicity Assessment
Bioassays are crucial tools for evaluating the phytotoxicity of herbicides like this compound. These assays utilize living organisms or their components to determine the biological effect of a substance. For this compound, a member of the β-triketone class of herbicides, a key molecular target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The inhibition of this enzyme disrupts pigment biosynthesis in susceptible plants, leading to characteristic bleaching symptoms.
One specific method for assessing this compound's presence and phytotoxic potential is a whole-cell colorimetric bioassay. This assay employs a recombinant Escherichia coli strain engineered to express the human HPPD enzyme. In the presence of tyrosine, the bacteria produce a melanin-like pigment. When an HPPD inhibitor like this compound is introduced, the pigment production is reduced or blocked in a dose-dependent manner. The change in color can be measured spectrophotometrically to quantify the concentration of the inhibitor. This method is noted for being simple, rapid, and cost-effective compared to traditional analytical techniques like HPLC. researchgate.net
The general principles of phytotoxicity assessment involve exposing test plants to the substance and observing various parameters. taylorfrancis.comeppo.int These parameters can include:
Germination rates: Assessing the percentage and speed of seed germination.
Morphological changes: Observing symptoms like chlorosis (yellowing), necrosis (tissue death), stunting, or deformation.
These effects are typically evaluated in controlled environments to isolate the impact of the herbicide. taylorfrancis.com For herbicides specifically, selectivity trials are often conducted to assess phytotoxicity to the intended crop, usually by applying the product at and above the recommended dose to ensure a margin of safety. eppo.int
Table 1: Comparison of this compound Quantification Methods
| Feature | Whole-Cell Colorimetric Bioassay | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Inhibition of recombinant HPPD enzyme activity in E. coli, leading to reduced pigment formation. researchgate.net | Separation, identification, and quantification of chemical components in a mixture. |
| Speed | Relatively fast, with induction times as low as 24 hours reported. researchgate.net | Can be more time-consuming due to sample preparation and run times. |
| Cost | Generally lower cost. researchgate.net | Higher cost due to expensive equipment and solvents. |
| Endpoint | Biological effect (enzyme inhibition). researchgate.net | Chemical concentration. |
| Application | Quantification of this compound in soil samples. researchgate.net | Quantification of this compound in various environmental matrices. researchgate.net |
This table provides a general comparison of the two methods for this compound analysis.
Microtox and Other Microbial Toxicity Tests
Microbial toxicity tests are essential for evaluating the ecotoxicological impact of herbicides on non-target microorganisms. The Microtox® bioassay is a widely used in vitro test that employs the bioluminescent marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) to detect toxicity. wikipedia.orgmodernwater.com The test is based on the principle that the natural light emission of these bacteria decreases when their metabolic processes are disrupted by toxic substances. wikipedia.orgmodernwater.com The reduction in luminescence is measured, and the result is often expressed as an EC50 value—the effective concentration of a substance that causes a 50% reduction in light output after a specific exposure time (e.g., 5 or 15 minutes). modernwater.comicm.edu.pl
In a study evaluating the toxicity of this compound and its main photolysis product (a cyclization product, CP), the Microtox test was utilized. The results indicated that while this compound itself has some toxicity, its degradation product can be more harmful to certain organisms. Specifically, the cyclization product (CP) was found to be more toxic to the bacterium Vibrio fischeri and the protozoan Tetrahymena pyriformis than the parent this compound compound. Conversely, this compound was more harmful to the alga Pseudokirchneriella subcapitata. nih.gov This highlights the importance of assessing not only the parent compound but also its environmental transformation products.
**Table 2: Acute Toxicity of this compound and its Cyclization Photoproduct (CP) to *Vibrio fischeri***
| Compound | EC50 (mg L⁻¹) after 15 min |
|---|---|
| This compound | >100 |
| Cyclization Product (CP) | 50 |
Data sourced from a study on the photolysis of this compound. nih.gov The EC50 represents the concentration causing a 50% inhibition of bacterial bioluminescence.
Other microbial toxicity tests can also be employed to assess the impact of herbicides. These may involve measuring the inhibition of microbial growth, respiration, or specific enzymatic activities. Such tests provide valuable data for environmental risk assessments by indicating the potential harm to microbial communities that play critical roles in ecosystem functions like nutrient cycling and organic matter decomposition.
Volatolomics in Bacterial Ecotoxicology
Volatolomics is an emerging field within metabolomics that focuses on the analysis of the complete set of volatile organic compounds (VOCs) produced by an organism. In bacterial ecotoxicology, this approach is being explored as a novel method to detect metabolic responses to chemical stressors, such as pesticides. nih.govfrontiersin.org The profile of VOCs emitted by bacteria can change significantly upon exposure to a toxic substance, and these changes can serve as specific markers or "signatures" of exposure. nih.govnih.gov
A study investigating the effects of this compound on soil bacteria used volatolomics to identify VOC markers of exposure in two common soil strains, Pseudomonas fluorescens and Bacillus megaterium. nih.govnih.gov The analysis, based on solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), revealed that exposure to this compound led to distinct changes in the VOC profiles of the bacteria. nih.gov
When exposed to this compound, the bacteria exhibited a significant increase in the emission of one branched-alkane (2,3,3-trimethylpentane) and one aromatic compound (toluene). nih.gov Concurrently, a decrease in the expression of one unidentified VOC was observed. nih.gov These findings suggest that volatolomics can be a sensitive tool to diagnose specific metabolic shifts in bacteria in response to chemical stressors and offers a promising avenue for developing new ecotoxicological assessment methods. frontiersin.org
Table 3: Modulated Volatile Organic Compounds (VOCs) in Bacteria Exposed to this compound
| Bacterial Strain(s) | VOC Change | Compound Name | Compound Class |
|---|---|---|---|
| P. fluorescens & B. megaterium | Increased Emission | 2,3,3-trimethylpentane | Branched-Alkane |
| P. fluorescens & B. megaterium | Increased Emission | Toluene | Aromatic |
| P. fluorescens & B. megaterium | Decreased Emission | Unidentified VOC | - |
This table summarizes the findings from a study on the use of volatolomics to detect signatures of pesticide exposure. nih.gov
Integrated Multi-Omics Approaches in Ecotoxicology
The ecotoxicological assessment of pesticides is increasingly benefiting from the application of integrated multi-omics approaches. These advanced methodologies combine data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic and mechanistic understanding of how organisms respond to chemical stressors at a molecular level. mdpi.comnih.gov A single-omics technique provides a snapshot of one layer of biological information, but integrating multiple omics datasets can reveal the complex cascade of events from gene expression to protein function and metabolic changes, offering a more complete picture of toxicity pathways. researchgate.net
While specific, large-scale multi-omics studies focused solely on this compound are not widely detailed in public literature, the application of these techniques is a frontier in pesticide ecotoxicology. For instance, a study applied omics approaches to investigate the impact of this compound and a natural β-triketone herbicide on the diversity and activity of soil bacterial communities. researchgate.net Such research can reveal how this compound affects microbial gene expression (transcriptomics), protein synthesis (proteomics), and metabolic functions (metabolomics), which are critical for soil health.
The general workflow for a multi-omics analysis in ecotoxicology involves:
Exposing the target organism (e.g., soil microbes, aquatic organisms) to the chemical.
Harvesting samples and performing high-throughput analysis for each omics layer (e.g., DNA/RNA sequencing, mass spectrometry for proteins and metabolites).
Utilizing bioinformatics and statistical tools to integrate the different datasets.
Identifying key biological pathways affected by the toxicant and potential biomarkers of exposure or effect.
This integrated approach allows researchers to move beyond traditional endpoints and gain deeper insights into the subtle and complex molecular mechanisms underlying the ecotoxicity of compounds like this compound. nih.gov
Resistance Management and Sustainable Use of Sulcotrione
Mechanisms of Herbicide Resistance in Weeds
Herbicide resistance in weeds can broadly be categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). Both mechanisms enable weeds to survive herbicide applications that would typically be lethal.
Target-Site Resistance Mechanisms (e.g., HPPD gene expression)
Target-site resistance (TSR) occurs when the herbicide can no longer effectively bind to its intended molecular target within the plant herts.ac.uk. This often results from genetic alterations in the gene encoding the herbicide's protein target, reducing the herbicide's ability to inhibit the enzyme nih.gov. These alterations commonly involve mutations, such as non-synonymous single-nucleotide polymorphisms (SNPs), or even deletions within the target gene nih.govwikipedia.org. For instance, mutations in the acetolactate synthase (ALS) gene are a well-documented example of TSR, with over 132 unique cases reported ctdbase.org.
Beyond direct mutations, TSR can also arise from increased expression of the target-site gene or gene duplication, leading to an overproduction of the target enzyme. This higher concentration of the enzyme can then overwhelm the herbicide's inhibitory capacity, requiring greater herbicide concentrations to achieve adequate inhibition nih.govwikipedia.org. While HPPD inhibitors like sulcotrione (B48614) are susceptible to TSR, the evolution of such resistance might be more challenging compared to some other herbicide classes, as the HPPD enzyme may not tolerate many amino acid changes without compromising its vital catalytic activity thegoodscentscompany.com. Despite this, increased HPPD gene expression has been observed to contribute to mesotrione (B120641) resistance in Amaranthus palmeri uni.lu. However, studies on mesotrione-resistant Amaranthus tuberculatus populations have indicated that resistance was not primarily due to alterations in HPPD gene sequence, gene duplication, or overexpression, pointing towards non-target-site mechanisms thegoodscentscompany.comsigmaaldrich.com.
Non-Target-Site Resistance Mechanisms (e.g., enhanced detoxification)
Non-target-site resistance (NTSR) encompasses a range of mechanisms that prevent a lethal concentration of the herbicide from reaching its site of action herts.ac.uknih.govctdbase.org. This type of resistance is increasingly recognized as a significant threat to sustainable weed management due to its complexity and potential for broad-spectrum resistance herts.ac.ukctdbase.orguni.lu. Key NTSR mechanisms include:
Reduced herbicide uptake: The plant's ability to absorb less herbicide from its environment nih.govwikipedia.orgctdbase.org.
Reduced herbicide translocation: Impaired movement of the herbicide within the plant to the target site nih.govwikipedia.orgctdbase.org.
Increased herbicide sequestration: The herbicide is compartmentalized within the plant, often in vacuoles, preventing it from reaching its target nih.govwikipedia.orgctdbase.org.
Enhanced detoxification (metabolism): The plant rapidly metabolizes or degrades the herbicide into less toxic compounds before it can exert its effect herts.ac.uknih.govwikipedia.orgctdbase.org. This is considered the most common and concerning NTSR mechanism herts.ac.ukctdbase.org.
Enhanced metabolic resistance (EMR) often involves the increased expression and activity of enzyme systems such as cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and UDP-glycosyltransferases (UGTs) nih.govwikipedia.orgsigmaaldrich.comuni.lunih.gov. For HPPD-inhibiting herbicides, enhanced oxidative metabolism, particularly by cytochrome P450 monooxygenases, has been identified as a significant contributor to resistance in certain weed species. For example, studies on mesotrione-resistant Amaranthus tuberculatus populations revealed that enhanced oxidative metabolism was a primary mechanism of resistance, with cytochrome P450 monooxygenase inhibitors significantly reducing mesotrione metabolism thegoodscentscompany.comsigmaaldrich.com. A notable concern with NTSR is its potential to confer cross-resistance to multiple herbicides with different modes of action, even those not previously used, making weed control more challenging herts.ac.ukctdbase.org.
Strategies for Mitigating Herbicide Resistance
Effective management of herbicide resistance requires a multi-faceted approach that integrates various control methods.
Integrated Weed Management (IWM) Approaches
Diversified Crop Rotations: Rotating crops with different life cycles, planting dates, and weed control options can disrupt weed populations and reduce the dominance of specific weed species nih.govherts.ac.uk.
Cover Cropping: The use of cover crops can suppress weed growth, improve soil health, and reduce reliance on herbicides nih.govherts.ac.uk.
Optimizing Planting Densities: Adjusting crop planting densities can enhance crop competitiveness against weeds herts.ac.uk.
Mechanical Control: Practices such as conservation tillage or harvest weed seed destruction (HWSD) can physically remove or destroy weed seeds, reducing the weed seed bank nih.gov.
Strategic Herbicide Use: This involves rotating herbicides with different sites of action (SOAs), using herbicide mixtures, and applying herbicides at appropriate timings and rates to minimize resistance development nih.gov. While mixtures can slow target-site resistance, they may increase selection for non-target-site resistance nih.gov.
Monitoring and Evaluation: Regular monitoring of weed populations and herbicide efficacy is crucial for early detection of resistance and adaptive management.
IWM aims to move beyond a sole reliance on chemical control, fostering a more ecologically complex and sustainable agricultural system nih.govherts.ac.uk.
Development of Herbicide-Resistant Crops through Genetic Modification
The development of herbicide-resistant crops (HRCs) through genetic modification offers another strategy for managing challenging weed populations, particularly those resistant to conventional herbicides nih.gov. These crops are engineered to tolerate specific herbicide applications that would otherwise harm them, allowing for effective weed control without damaging the cultivated crop nih.gov.
For HPPD-inhibiting herbicides, significant advancements have been made in developing resistant crops. This has primarily involved the overexpression of a resistant bacterial HPPD enzyme in plants or the introduction of transgenes for HPPD along with a microbial gene that enhances the production of the HPPD substrate. Isoxaflutole-resistant soybean is already commercially available, and the development of mesotrione-resistant soybean, often stacked with other herbicide resistance traits, is anticipated nih.gov. Research has identified specific amino acid substitutions in the HPPD enzyme that confer enhanced resistance to mesotrione while maintaining the enzyme's normal activity. These findings are paving the way for the future development of HPPD-inhibitor-resistant crops in various species, including cotton. Furthermore, wheat germplasms highly resistant to HPPD-inhibiting herbicides, such as mesotrione, have been successfully generated by transforming the rice OsHIS1 gene. While HRCs provide valuable tools for weed management, their long-term effectiveness hinges on proper stewardship and their integration into comprehensive IWM strategies to prevent the rapid evolution of new resistance issues nih.gov.
This compound in Sustainable Agricultural Systems
This compound, as an HPPD inhibitor, contributes to sustainable agricultural systems by offering an effective tool for weed control, particularly against weeds that have developed resistance to other herbicide classes, such as glyphosate (B1671968). Its integration into sustainable practices is influenced by the growing demand for sustainable agricultural inputs and its relatively lower environmental impact compared to some traditional alternatives.
Contributions to Reduced Chemical Inputs
Specifically, studies have demonstrated that the use of adjuvants allows for the application of lower this compound rates while maintaining effective weed control nih.govwikipedia.orgnih.govthegoodscentscompany.com. For instance, greenhouse experiments showed that a reduced dose of this compound (225 g a.i. ha⁻¹) combined with a methylated rapeseed oil (MSO) adjuvant at a low pH (4) achieved a level of barnyardgrass control comparable to that of a full recommended dose (450 g a.i. ha⁻¹) of this compound applied without an adjuvant wikipedia.orgnih.govthegoodscentscompany.com. This enhanced efficacy is attributed to the adjuvants' ability to reduce the surface tension and contact angle of spray droplets, thereby improving the penetration and adsorption of the herbicide into the target plants fishersci.ptwikipedia.orgnih.gov. Such findings support the broader objective of reducing herbicide use, with some European initiatives targeting a 50% reduction by 2030 fishersci.ptnih.gov. This compound's inherent selectivity and lower toxicity to non-target plants further position it as a suitable option for minimizing chemical load in agricultural environments uni.luherts.ac.uk.
The following table illustrates the efficacy of this compound in controlling barnyardgrass under various application conditions, highlighting the impact of adjuvants and pH on weed control.
| Treatment (this compound Rate) | Adjuvant | pH | Barnyardgrass Control (Fresh Weight Reduction %) wikipedia.orgnih.gov |
| Full Rate (450 g a.i. ha⁻¹) | None | Neutral | 90% |
| Reduced Rate (225 g a.i. ha⁻¹) | None | Neutral | 78% |
| Reduced Rate (225 g a.i. ha⁻¹) | MSO | Low (4) | 90%–95% (comparable to full rate) |
| Full Rate (450 g a.i. ha⁻¹) | MSO | Neutral | 80%–86% |
| Full Rate (450 g a.i. ha⁻¹) | NIS 1 | Neutral | 80%–86% |
| Full Rate (450 g a.i. ha⁻¹) | NIS 2 | Neutral | 80%–86% |
Environmental Risk Assessment in Sustainable Agriculture
Environmental risk assessment is a critical component of sustainable agriculture, ensuring that the use of chemical compounds like this compound minimizes adverse ecological impacts ctdbase.orgnih.gov. This compound exhibits varying persistence in soil, with reported half-lives ranging from 4 to 144 days, influenced by specific soil properties herts.ac.uk. It is characterized by low mobility in soils, which can limit its vertical movement through the soil profile herts.ac.uk.
Studies assessing the ecotoxicological effects of this compound on soil microorganisms at agronomical doses generally indicate no significant impact on microbial diversity and abundance herts.ac.uk. However, some research has noted molecule-, dose-, and strain-dependent effects at the population level of certain microorganisms herts.ac.uk. Concerns have been raised regarding the potential for environmental persistence and bioaccumulation of this compound, necessitating regulatory oversight and the establishment of guidelines to mitigate these risks thegoodscentscompany.com.
The photodegradation of this compound in the environment can lead to the formation of transformation products, such as chromone (B188151) (xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl) and 2-chloro-4-mesylbenzoic acid (CMBA) herts.ac.ukwikipedia.org. While the parent compound, this compound, may exhibit low toxicity to certain environmental microorganisms like Tetrahymena pyriformis, some of its degradation products and commercial formulations have been observed to possess greater toxicity wikipedia.orgnih.gov. The toxicity of the photolytic mixture of this compound can be higher than that of the parent compound, underscoring the importance of understanding the environmental fate and risk associated with these metabolites wikipedia.org. Environmental impact assessments (EIAs) play a vital role in identifying, monitoring, and mitigating potential negative consequences of agricultural practices, including herbicide application, on crucial environmental compartments such as soil, water, air, and biodiversity ctdbase.orgnih.gov.
Integration with Other Sustainable Practices
The effective and sustainable use of this compound is best achieved when integrated into broader Integrated Weed Management (IWM) strategies wikidata.orgnih.govfrontiersin.orgwppdb.comnih.govnih.gov. IWM is a holistic approach that combines multiple weed control tactics, encompassing cultural, mechanical, biological, and chemical methods, with the overarching goal of reducing reliance on chemical herbicides and managing the development of herbicide resistance wikidata.orgnih.govfrontiersin.orgwppdb.comnih.govnih.gov.
Precision agriculture represents another significant sustainable practice that can be integrated with this compound application. By leveraging advanced technologies such as GPS, drones, and Internet of Things (IoT) devices, precision agriculture enables optimized and targeted herbicide application, leading to further reductions in chemical inputs and minimizing environmental exposure uni.luherts.ac.uk. This approach ensures that herbicides are applied only where and when needed, maximizing efficacy while conserving resources.
Furthermore, the incorporation of cover crops into farming systems is a valuable sustainable practice that complements herbicide use. Cover crops can effectively suppress weed growth, thereby reducing the necessity for tillage and chemical herbicides nih.govwikidata.orglabsolu.ca. They also contribute to improved soil health, increased organic matter, and enhanced biodiversity within agricultural landscapes wikidata.orgcenmed.com. Combining reduced herbicide rates with mechanical weed control methods, such as tine harrowing, or other non-chemical tools, has also proven effective in managing weed pressure sustainably labsolu.ca.
Advanced Analytical Methodologies for Sulcotrione Research
Detection and Quantification in Environmental Matrices
The presence of sulcotrione (B48614) in environmental matrices, such as water and soil, necessitates robust analytical methods capable of trace-level detection and accurate quantification.
Liquid Chromatography Coupled with Spectrophotometry and Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are widely employed for the trace quantification of this compound and its metabolites in environmental samples. These methods offer high sensitivity and selectivity, enabling detection at nanogram per liter (ng/L) levels. For instance, an LC/ESI/MS/MS method has been developed for the trace quantification of this compound and other triketone herbicides and their metabolites in natural waters. This method typically involves solid-phase extraction (SPE) for sample enrichment, with reported recoveries for parent herbicides ranging from 94% to 112%. Neutral and acidic compounds are often analyzed separately using electrospray ionization (ESI) in positive and negative modes, respectively. Quantification limits for this compound using LC-MS/MS can range from 0.5 to 10 ng/L. nih.govresearchgate.net The use of isotope-labeled internal standards (ILIS) is crucial to overcome issues like ion suppression and achieve reliable quantification. nih.gov
While LC coupled with spectrophotometry (e.g., HPLC-DAD) can also be used for quantification, particularly for major photoproducts, its limits of detection (LoD) are generally higher (1 to 50 ng/L) compared to mass spectrometry (0.5 to 10 ng/L). researchgate.netpan.pl
Table 1: Typical Detection Limits for this compound in Water
| Method | Limit of Detection (LoD) | Citation |
| LC-MS/MS | 0.5 - 10 ng/L | nih.govresearchgate.net |
| Liquid Chromatography + Spectrophotometry | 1 - 50 ng/L | researchgate.net |
Ultra-High-Pressure Liquid Chromatography (UHPLC)
Ultra-High-Pressure Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including enhanced separation efficiency, faster analysis times, and improved sensitivity due to smaller particle sizes and higher operating pressures. UHPLC, often coupled with mass spectrometry (UHPLC-MS/MS or UHPLC-HRMS), is a powerful tool for the analysis of pesticides like this compound and their transformation products in various environmental matrices. researchgate.netnih.govmdpi.com For example, UHPLC-MS/MS has been utilized to detect and quantify compounds, including pesticides, in water and sediment samples with quantification limits in the ng/L and ng/g range, respectively. researchgate.net UHPLC-Orbitrap-MS analysis has also been employed for the identification of degradation products of this compound, allowing for the identification of numerous products during degradation studies. nih.gov The high-resolution capabilities of UHPLC-QTOF (Quadrupole Time-of-Flight) at both MS1 and MS2 levels further enhance the reliability of compound identification and enable comprehensive multiresidue pesticide analysis at trace levels. mdpi.com
Metabolite Profiling and Identification
Understanding the metabolic pathways of this compound in biological and environmental systems requires sophisticated analytical techniques for profiling and identifying its metabolites.
Chromatographic Methods for Metabolite Elucidation
Chromatographic methods are fundamental for separating complex mixtures of metabolites prior to their identification. Liquid chromatography (LC), including HPLC and UHPLC, is extensively used for the separation of this compound and its metabolites. For instance, HPLC-DAD (Diode Array Detector) has been used to quantify this compound photoproducts, such as 1H–xanthene–1,9–dione–3,4–dihydro–6–methylsulfonyl (CP) and 2-chloro-4-methylsulfonyl-benzoic acid (CMBA), which result from intramolecular cyclization and hydrolysis of this compound, respectively. pan.pl Furthermore, the combination of UPLC with online radioactivity detection has been shown to significantly improve separation and data quality for the identification of radiolabeled metabolites, which is crucial in metabolism studies. waters.com Chromatographic methods, when combined with advanced detection techniques, enable the elucidation of metabolic pathways by separating and isolating individual metabolites. dntb.gov.ua
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry (MS) techniques are indispensable for the structural elucidation of this compound metabolites due to their ability to provide molecular weight information and characteristic fragmentation patterns. Tandem mass spectrometry (MS/MS) is particularly valuable for analyzing complex samples and identifying metabolites by comparing their fragmentation spectra to known compounds or by de novo structural interpretation. nih.govnih.govresearchgate.net High-resolution accurate mass (HRAM) spectrometers, such as Orbitrap instruments, are capable of full-scan screening followed by data-dependent MS/MS fragmentation (FS-ddMS2), providing both accurate mass measurements for non-target analysis and MS/MS fragment confirmation for target analytes. thermofisher.com This capability allows for the identification of numerous degradation products. For example, UHPLC-Orbitrap-MS analyses have identified thirteen degradation products for this compound during studies involving advanced oxidation processes. nih.gov Ion mobility mass spectrometry (IMS) can further enhance structural elucidation by separating ions based on their size, shape, and charge, providing an additional dimension of separation orthogonal to mass and retention time, which is beneficial for identifying co-eluting or isobaric metabolites. lcms.cz
Temporally Resolved Metabolic Profiling
Temporally resolved metabolic profiling involves analyzing metabolite changes over time to understand the dynamic response of an organism or system to a compound like this compound. This approach helps to elucidate the kinetics of metabolic transformations and identify key metabolites involved in the degradation or detoxification pathways. Gas Chromatography-Mass Spectrometry (GC-MS) based metabolic profiling has been successfully applied to study the time-dependent changes in primary metabolites in plants treated with various herbicides, including this compound. nih.govmpg.deresearchgate.net By employing a serial sampling strategy, researchers can determine causal changes in metabolite profiles, which can then be compared using statistical analyses. nih.gov This allows for the differentiation of compounds based on their mode of action and provides insights into the metabolic responses at different time points post-treatment. nih.govmpg.deresearchgate.net For instance, studies have shown that this compound treatment can lead to decreased levels of various metabolites like sucrose, raffinose, trehalose, and serine, while increasing others such as inositol (B14025) and beta-alanine, with these changes being observed over time. mpg.de
Table 2: Key Analytical Techniques for this compound Metabolite Profiling
| Technique | Application | Key Benefit | Citation |
| LC-MS/MS (Tandem MS) | Trace quantification, identification of degradation products | High sensitivity, selectivity, fragmentation for structural insights | nih.govnih.govnih.gov |
| UHPLC | Enhanced separation efficiency, faster analysis | Improved resolution and speed for complex samples | researchgate.netnih.govmdpi.com |
| HPLC-DAD | Quantification of major photoproducts | Detection of specific chromophores | pan.pl |
| GC-MS | Temporally resolved metabolic profiling, identification of polar metabolites | Comprehensive profiling of primary metabolism | nih.govmpg.deresearchgate.net |
| High-Resolution MS (e.g., Orbitrap) | Accurate mass measurements, non-target screening | Precise molecular formula determination, broad metabolite coverage | nih.govthermofisher.com |
| Ion Mobility MS | Separation of isobaric ions, enhanced structural elucidation | Adds an orthogonal separation dimension | lcms.cz |
Novel Analytical Tools and Biosensors
The development of novel analytical tools and biosensors is crucial for the efficient and sensitive detection of this compound in various environmental and biological matrices. These advanced methodologies offer advantages such as lower detection limits, faster analysis times, and reduced costs compared to traditional chromatographic techniques.
One significant advancement is the creation of an amperometric biosensor specifically designed for this compound detection. This biosensor operates on the principle of inhibiting hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme responsible for the oxidation of hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). This compound, a β-triketone herbicide, acts as a competitive inhibitor of HPPD nih.govglpbio.com. The detection mechanism relies on the electrochemical oxidation of HGA at a poly(3,4-ethylenedioxythiophene) polystyrene sulfonate-modified screen-printed electrode nih.gov. This biosensor demonstrates a wide dynamic range and high sensitivity for this compound, making it a promising tool for trace analysis. nih.govglpbio.comfrontiersin.orgdntb.gov.uaresearchgate.net
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Enzyme (HPPD) Vmax | 0.51 µM(HGA) min⁻¹ | - | nih.gov |
| Enzyme (HPPD) Km (HPP) | 22.6 µM | - | nih.gov |
| Inhibition Constant (Ki) | 1.11 x 10⁻⁸ M | - | nih.gov |
| Dynamic Range | 5 x 10⁻¹⁰ to 5 x 10⁻⁶ | M | nih.gov |
| Limit of Detection (LOD) | 1.4 x 10⁻¹⁰ | M | nih.govresearchgate.net |
Another innovative approach involves a whole-cell colorimetric bioassay utilizing recombinant Escherichia coli that expresses a plant HPPD. This bioassay leverages the fact that HPPD inhibitors, such as this compound, decrease the production of a soluble melanin-like pigment derived from tyrosine catabolism. The E. coli clone can be immobilized in sol-gel or agarose (B213101) matrices within a 96-well microplate format, providing a simple and cost-effective analytical tool. This method has shown a low limit of detection for this compound, validating its utility for laboratory analysis. nih.gov
| Herbicide | Limit of Detection (LOD) | Unit | Source |
|---|---|---|---|
| This compound | 0.038 | µM | nih.gov |
| Mesotrione (B120641) | 0.069 | µM | nih.gov |
| Tembotrione | 0.051 | µM | nih.gov |
| Leptospermone | 20 | µM | nih.gov |
Beyond biosensors, electrochemical sensors represent a promising area for rapid and cost-effective this compound detection. These sensors offer advantages in terms of sensitivity, rapid response, and potential for miniaturization, making them suitable for real-time monitoring outside laboratory settings rsc.org. Research has demonstrated electrochemical sensors, specifically those based on synthesized microspheres, for the analysis of this compound in natural water reservoirs. These sensors exhibit favorable analytical characteristics, including low detection limits and wide linear dynamic ranges. researchgate.net
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Limit of Detection (LOD) | 0.61 | µM | researchgate.net |
| Limit of Quantification (LOQ) | 1.86 | µM | researchgate.net |
| Linear Dynamic Range | 2 to 200 | µM | researchgate.net |
Furthermore, volatolomics is emerging as a novel method to detect signatures of pesticide exposure, including this compound. This technique involves analyzing the volatile organic compounds (VOCs) produced by bacteria in response to the presence of pesticides. Studies have identified specific VOCs, such as toluene, as discriminant markers in the volatolome when bacteria are exposed to this compound, suggesting a potential for indirect detection and understanding of metabolic responses to the herbicide. frontiersin.org
While traditional advanced chromatographic methods like UHPLC-Orbitrap-MS and LC-MS/MS are highly effective for identifying degradation products and quantifying this compound at trace levels (ng/L) in complex matrices, the aforementioned biosensors and novel electrochemical platforms offer more rapid, on-site, and potentially more accessible analytical capabilities for specific research and monitoring needs. nih.govresearchgate.net
Future Research Directions in Sulcotrione Science
Elucidating Unidentified Degradation Products and Their Toxicological Profiles
A critical area for future research involves the comprehensive identification and toxicological assessment of sulcotrione's degradation products. Despite existing studies, the complete transformation pathway and toxicological profile of all compounds are not fully understood pan.pl. Research indicates that some degradation products, even minor ones, can exhibit greater toxicity than the parent This compound (B48614) molecule pan.plresearchgate.net. For instance, studies on the related triketone herbicide mesotrione (B120641) have identified degradation products such as 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonylbenzoic acid (AMBA), with AMBA being characterized as more toxic than the original compound researchgate.netplos.org.
Photodegradation studies of this compound have identified major photoproducts like 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (CP) and 2-chloro-4-methylsulfonyl-benzoic acid (CMBA), resulting from intramolecular cyclization and hydrolysis, respectively pan.pl. However, an observed increase in toxicity towards test organisms like Vibrio fischeri with increased irradiation time suggests the presence of unidentified minor photoproducts that contribute significantly to this enhanced toxicity pan.pl. Future research must prioritize the development of advanced analytical techniques to identify these elusive degradation products and rigorously assess their individual and combined toxicological effects on non-target organisms and environmental compartments.
Long-Term Ecotoxicological Impacts on Ecosystemic Levels
Understanding the long-term ecotoxicological impacts of this compound on various ecosystemic levels remains a significant research imperative. Pesticides, including herbicides, can exert both acute and chronic adverse effects on non-target organisms, potentially altering their behavior, metabolism, and development, and disrupting food webs or habitats mdpi.com. These impacts can also lead to reductions in biodiversity and shifts in ecosystem function mdpi.com.
While field studies suggest that the mobility of triketone herbicides in soil might be limited to the upper layers, their inherent weak to moderate soil retention indicates a potential for reaching surface and groundwater researchgate.net. Further long-term studies are needed to comprehensively evaluate the effects of this compound and its transformation products on soil microbial communities, aquatic ecosystems, and non-target flora and fauna over extended periods researchgate.netresearchgate.netnih.gov. This includes assessing subtle, sub-lethal effects that may not be immediately apparent but could have cumulative ecological consequences.
Characterization of Microbial Degradation Genetic Systems
Characterizing the genetic systems underlying microbial degradation of this compound is crucial for developing effective bioremediation strategies. Several bacterial strains, such as Bradyrhizobium sp. SR1 and Pseudomonas putida 1OP135, have demonstrated the ability to degrade this compound, utilizing it as a sole carbon and energy source researchgate.net. Bradyrhizobium sp. SR1, for instance, can efficiently degrade this compound and also transform mesotrione, producing metabolites like MNBA and AMBA researchgate.netresearchgate.net.
Despite the identification of numerous pesticide-degrading microorganisms, the specific metabolic pathways, enzymes, and genes responsible for this compound degradation are not yet fully elucidated nih.govnih.gov. Future research should focus on isolating and characterizing these functional genes and enzymes, which is vital for understanding the molecular mechanisms of biodegradation nih.govnih.govacademicjournals.orgfrontiersin.org. Advances in genetic engineering and biotechnology offer promising avenues for modifying existing microbial strains or developing genetically engineered organisms with enhanced and more efficient this compound degradation capabilities for bioremediation purposes nih.govfrontiersin.org.
Development of Novel HPPD Inhibitors with Enhanced Environmental Profiles
The continuous evolution of herbicide resistance in weeds necessitates the development of novel HPPD inhibitors with improved environmental profiles researchgate.netnih.govacs.org. This compound is a member of the triketone class of HPPD inhibitors, known for their advantages such as low application rates, low toxicity, and environmentally favorable characteristics researchgate.netfrontiersin.org.
Future research will focus on designing and synthesizing new HPPD-inhibiting compounds that maintain or enhance herbicidal efficacy while minimizing environmental persistence and non-target toxicity researchgate.netnih.gov. This involves exploring novel chemical scaffolds, utilizing strategies like active fragment splicing and virtual screening, and rigorously evaluating their potency against HPPD and their herbicidal activity against a broad spectrum of weeds, including resistant biotypes researchgate.netnih.govfrontiersin.org. The aim is to develop next-generation HPPD inhibitors that offer both effective weed management and a more benign environmental footprint researchgate.netacs.org.
Advanced Modeling and Predictive Tools for Environmental Fate and Risk
The development and application of advanced modeling and predictive tools are essential for accurately assessing the environmental fate and risk of this compound and its transformation products. Environmental fate models are currently used to estimate the dynamic formation and transport of pesticides from agricultural fields to water bodies, which is a key component of regulatory risk assessment frontiersin.orgnih.gov.
However, there is a recognized need to advance these models to simulate more complex and flexible transformation schemes, including phototransformation and microbial degradation pathways frontiersin.org. Integrating Quantitative Structure-Property Relationship (QSPR) models, which predict substance fate characteristics from molecular structure, with existing environmental fate models is a promising direction frontiersin.org. This integration would allow for a more automated, comprehensive, and efficient assessment of the environmental behavior of both parent compounds and their numerous transformation products, thereby enhancing the accuracy of environmental exposure and risk predictions for regulatory purposes frontiersin.orgnih.govoup.comcirad.fr.
Multi-Omics Integration for Comprehensive Understanding of Herbicide Resistance
Multi-omics integration represents a cutting-edge research direction for comprehensively understanding herbicide resistance mechanisms in weeds, particularly non-target site resistance (NTSR), which is often complex and multi-pathway induced researchgate.netnih.govmdpi.com. While individual 'omics' technologies such as genomics, transcriptomics, proteomics, and metabolomics have significantly advanced molecular weed biology, there is a substantial lack of integrated approaches researchgate.netnih.gov.
Future research will increasingly focus on combining these high-throughput technologies to provide a holistic view of how weeds develop and maintain resistance to herbicides like this compound researchgate.netnih.govmdpi.comasacim.org.ar. By integrating transcriptomic data (identifying differentially expressed genes, e.g., those encoding cytochrome P450s, glutathione (B108866) S-transferases, or transporter proteins) with metabolomic profiles (confirming the involvement of metabolic enzymes and pathways), researchers can establish a direct link between genetic expression and phenotypic outcomes researchgate.net. This synergistic approach will offer deeper insights into the molecular mechanisms of herbicide resistance, facilitating the development of more sustainable weed management strategies.
Q & A
Q. Q1. What is the biochemical mechanism of action of sulcotrione, and how can researchers validate its inhibition of HPPD (4-hydroxyphenylpyruvate dioxygenase)?
Methodological Answer: this compound inhibits HPPD, an enzyme critical in tyrosine catabolism, by competitively binding to its active site. To validate inhibition:
- Experimental Design : Use in vitro assays with purified HPPD enzyme. Monitor substrate (HPPA) depletion and product (homogentisic acid, HA) formation via HPLC. Include a control group without this compound and measure residual enzyme activity .
- Data Analysis : Calculate IC₅₀ values using dose-response curves. Confirm specificity by testing structurally unrelated inhibitors.
Q. Q2. What standardized protocols exist for quantifying this compound’s environmental persistence in soil systems?
Methodological Answer:
- Sorption Studies : Measure soil sorption coefficients (Kd) using batch equilibrium experiments. For this compound, Kd values typically range from 0.1–0.2 L/kg initially but increase over time due to kinetic sorption effects (3.2- to 14-fold within 30 days). Use radiolabeled ¹⁴C-sulcotrione to track mobility .
- Degradation Analysis : Conduct soil column experiments under controlled pH and moisture conditions. Quantify degradation metabolites (e.g., 2-chloro-4-methylsulfonylbenzoic acid) via LC-MS/MS.
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported this compound sorption coefficients across different soil types?
Methodological Answer: Contradictions arise from variable organic matter content, pH, and clay mineralogy. To address this:
- Stratified Sampling : Collect soil samples from diverse agroecological zones. Classify soils by texture (e.g., loam vs. sandy) and organic carbon content.
- Multivariate Analysis : Use regression models to correlate Kd values with soil properties. For example, this compound’s sorption is inversely proportional to soil pH due to its anionic nature in solution .
- Validation : Cross-reference findings with existing databases (e.g., Pesticide Properties Database) to identify outliers.
Q. Q4. What experimental strategies can elucidate this compound’s role in non-target plant toxicity, particularly in crops with partial HPPD activity?
Methodological Answer:
- Hypothesis Testing : Compare HPPD isoform expression in resistant crops (e.g., maize) vs. sensitive species. Use RNA-seq or qPCR to quantify transcript levels.
- Metabolomic Profiling : Apply this compound to model plants (e.g., Arabidopsis) and analyze tyrosine-derived metabolites via GC-MS. Look for compensatory pathways (e.g., plastidial prephonate dehydrogenase).
- Field Trials : Conduct split-plot experiments with varying application rates. Measure phytotoxicity indices (e.g., chlorosis score) and yield data.
Q. Q5. How can researchers optimize HPLC parameters to distinguish this compound from its degradation products in complex environmental matrices?
Methodological Answer:
- Chromatographic Optimization : Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid). Adjust retention times by testing flow rates (1.0–1.5 mL/min).
- Detection : Employ diode-array detection (DAD) at 280 nm for this compound and 254 nm for degradation products. Confirm peak purity via spectral overlay.
- Validation : Spike recovery experiments in water/soil extracts to assess matrix interference. Report limits of detection (LOD) and quantification (LOQ) .
Methodological Frameworks for Research Design
Q. Q6. What frameworks (e.g., PICOT, FINER) are suitable for formulating this compound-related hypotheses in ecotoxicology studies?
Methodological Answer:
- PICOT Framework :
- Population: Non-target aquatic organisms (e.g., Daphnia magna).
- Intervention: this compound exposure at LC₅₀ concentrations.
- Comparison: Untreated control group.
- Outcome: Mortality rate, oxidative stress biomarkers.
- Time: 48-hour acute toxicity assay.
- FINER Criteria : Ensure hypotheses are Feasible (e.g., lab resources), Interesting (novelty in resistance mechanisms), Novel (unexplored metabolites), Ethical (minimize animal use), and Relevant (agricultural sustainability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
